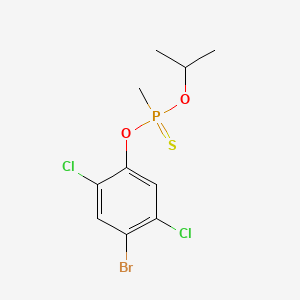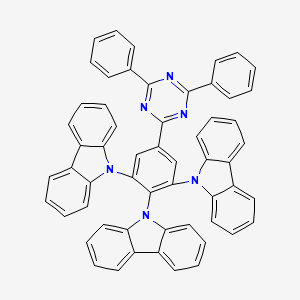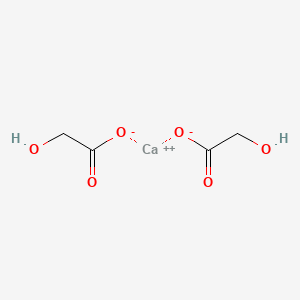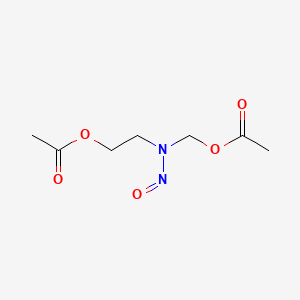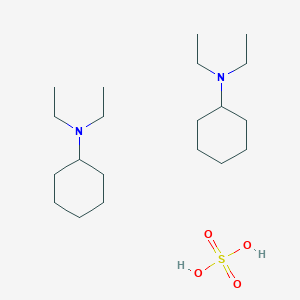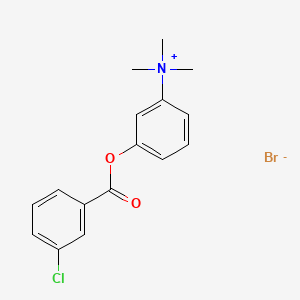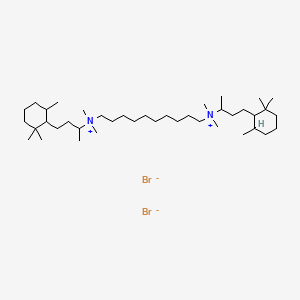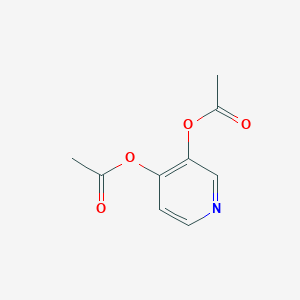
3,4-Pyridinediol,3,4-diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Pyridinediol,3,4-diacetate is an organic compound with the molecular formula C9H9NO4 It is a derivative of pyridine, where the hydroxyl groups at positions 3 and 4 are acetylated
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Pyridinediol,3,4-diacetate typically involves the acetylation of pyridine-3,4-diol. One common method is to react pyridine-3,4-diol with acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also help in monitoring the reaction progress and ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Pyridinediol,3,4-diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-3,4-dione derivatives.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups, regenerating pyridine-3,4-diol.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetyl groups under basic conditions.
Major Products Formed
Oxidation: Pyridine-3,4-dione derivatives.
Reduction: Pyridine-3,4-diol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4-Pyridinediol,3,4-diacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its acetylated form makes it a useful intermediate in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving acetylated substrates.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4-Pyridinediol,3,4-diacetate depends on its specific application. In biological systems, the acetyl groups can be hydrolyzed by esterases, releasing the active pyridine-3,4-diol. This diol can then interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-3,4-diol: The non-acetylated form of the compound, which has hydroxyl groups at positions 3 and 4.
Pyridine-3,4-dione: An oxidized form of the compound with carbonyl groups at positions 3 and 4.
3,4-Dihydroxypyridine: Another hydroxylated derivative of pyridine.
Uniqueness
3,4-Pyridinediol,3,4-diacetate is unique due to its acetylated hydroxyl groups, which can influence its reactivity and interactions with other molecules. The acetyl groups can be selectively removed or substituted, providing a versatile platform for chemical modifications. This makes it a valuable intermediate in synthetic chemistry and a useful tool in biological studies.
Propiedades
Fórmula molecular |
C9H9NO4 |
|---|---|
Peso molecular |
195.17 g/mol |
Nombre IUPAC |
(3-acetyloxypyridin-4-yl) acetate |
InChI |
InChI=1S/C9H9NO4/c1-6(11)13-8-3-4-10-5-9(8)14-7(2)12/h3-5H,1-2H3 |
Clave InChI |
UAAPSWZXQNDKRP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=NC=C1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781425.png)
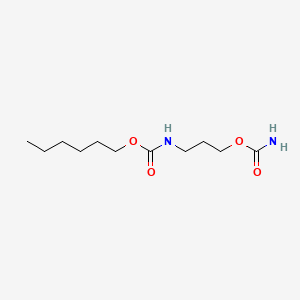
![Chloro(4-cyanophenyl)[(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II)](/img/structure/B13781431.png)
![[4-[(1-Amino-2-methyl-1-oxopropan-2-yl)amino]phenyl]arsonic acid](/img/structure/B13781446.png)
